1-Bromo-2-fluoro-4-iodo-5-methoxybenzene
Overview
Description
1-Bromo-2-fluoro-4-iodo-5-methoxybenzene is an aromatic compound with the molecular formula C7H5BrFIO. It is characterized by the presence of bromine, fluorine, iodine, and methoxy groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions where the benzene ring undergoes successive halogenation and methoxylation. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution pattern .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the halogen atoms to produce dehalogenated derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Bromo-2-fluoro-4-iodo-5-methoxybenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene exerts its effects is largely dependent on its chemical structure. The presence of multiple halogen atoms and a methoxy group allows it to interact with various molecular targets through halogen bonding, hydrogen bonding, and van der Waals interactions. These interactions can influence the activity of enzymes, receptors, and other biomolecules, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-iodo-5-methoxybenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2-fluoro-5-iodo-4-methoxybenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-2-fluoro-4-methoxybenzene:
1-Bromo-2-fluoro-4-iodobenzene: Does not have the methoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical properties and reactivity profiles, making it suitable for specialized applications in research and industry .
Biological Activity
1-Bromo-2-fluoro-4-iodo-5-methoxybenzene (CAS No. 1447671-70-6) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHBrFIO, with a molar mass of approximately 295.02 g/mol. The compound features a unique arrangement of halogens (bromine, fluorine, and iodine) along with a methoxy group, which influences its chemical reactivity and biological interactions.
This compound primarily interacts with voltage-gated sodium channels (NaV channels), particularly NaV1.7, which is critical for pain signaling. Research indicates that this compound acts as an inhibitor of NaV1.7 channels, demonstrating an IC of 3.1 nM in electrophysiological assays . This selectivity suggests that it may have therapeutic potential in treating conditions associated with neuropathic pain.
Pharmacological Profile
The pharmacological characterization of this compound reveals several important biological activities:
Case Studies and Research Findings
A series of studies have explored the biological implications of this compound:
- Study on Pain Mechanisms : In a study assessing the compound's effects on pain pathways, it was shown to significantly inhibit action potential firing in both mechanical and thermal stimuli in mouse models . This suggests a potential role in developing analgesics.
- Electrophysiological Studies : Research utilizing whole-cell patch clamp techniques demonstrated that the compound stabilizes NaV1.7 in an inactivated state, preventing efficient recycling to the resting state. This mechanism effectively reduces the availability of sodium channels for subsequent activation, leading to diminished excitability in pain pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
5-Bromo-1-fluoro-3-iodo-2-methoxybenzene | CHBrFIO | Similar halogen arrangement; potential applications in pharmaceuticals |
4-Bromo-2-fluoroaniline | CHBrF | Aniline structure; differing biological activity profile |
This table highlights how variations in halogen placement and functional groups can influence biological activity and reactivity.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-iodo-5-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKZMHSPKQAKEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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